

An In-depth Technical Guide to the Physicochemical Properties of Ditosylmethane

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Compound of Interest

Compound Name: *Ditosylmethane*

Cat. No.: *B090914*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, scientifically known as bis(p-toluenesulfonyl)methane, is a stable organic compound characterized by a central methylene group flanked by two electron-withdrawing p-toluenesulfonyl groups. This structure imparts unique chemical properties, including notable acidity of the methylene protons, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties of **ditosylmethane**, detailed experimental protocols for its synthesis, and an analysis of its spectral characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

Ditosylmethane is a white to pale cream crystalline solid at room temperature. Its core structure consists of two tosyl groups attached to a central methane carbon.

Property	Value	Reference
Chemical Name	bis(p-toluenesulfonyl)methane	[1]
Synonyms	Ditosylmethane, Bis-toluene-4-sulfonyl-methane	[1]
CAS Number	15310-28-8	[1]
Molecular Formula	C ₁₅ H ₁₆ O ₄ S ₂	[1]
Molecular Weight	324.42 g/mol	[2]
Melting Point	137-139 °C	[3]
Boiling Point	Decomposes before boiling at atmospheric pressure	
Appearance	White to pale cream crystalline powder	[4]
pKa (methylene protons)	Estimated to be in the range of 11-14 in DMSO	[3]

Solubility:

While specific quantitative solubility data is limited, **ditosylmethane** is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits partial solubility in chlorinated solvents like dichloromethane and chloroform, and is sparingly soluble in alcohols and ethers. It is considered insoluble in water.

Synthesis of Ditosylmethane

A common and effective method for the synthesis of **ditosylmethane** involves the reaction of sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a polar aprotic solvent.

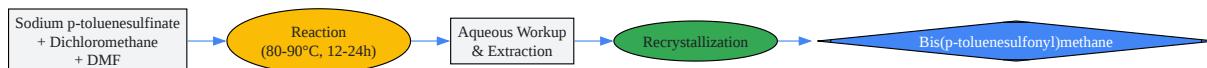
Experimental Protocol: Synthesis from Sodium p-Toluenesulfinate and Dichloromethane

Materials:

- Sodium p-toluenesulfinate
- Dichloromethane (CH_2Cl_2)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate (2 equivalents) in anhydrous dimethylformamide (DMF).
- Add dichloromethane (1 equivalent) to the solution.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure bis(p-toluenesulfonyl)methane as a white crystalline solid.[\[6\]](#)

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Synthesis workflow for bis(p-toluenesulfonyl)methane.

Spectral Data Analysis

While a dedicated public database of the spectra for bis(p-toluenesulfonyl)methane is not readily available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and data from closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **ditosylmethane** is expected to be relatively simple and symmetric.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	Doublet (d)	4H	Aromatic protons ortho to SO_2
~7.3 - 7.4	Doublet (d)	4H	Aromatic protons meta to SO_2
~4.5 - 4.7	Singlet (s)	2H	Methylene protons (- CH_2-)
~2.4	Singlet (s)	6H	Methyl protons (- CH_3)

The downfield shift of the methylene protons is due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups. The aromatic protons will appear as two distinct doublets due to the para-substitution pattern.^[7]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reflect the symmetry of the molecule.

Chemical Shift (δ , ppm)	Assignment
~145	Aromatic quaternary carbon attached to SO_2
~140	Aromatic quaternary carbon attached to CH_3
~130	Aromatic CH carbons ortho to SO_2
~128	Aromatic CH carbons meta to SO_2
~60-65	Methylene carbon (- CH_2 -)
~21	Methyl carbon (- CH_3)

The methylene carbon is expected to be significantly deshielded and appear in the 60-65 ppm range.[1][8]

FT-IR Spectroscopy

The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Weak	Aliphatic C-H stretch (methylene and methyl)
~1350 - 1300	Strong	Asymmetric SO_2 stretch
~1160 - 1140	Strong	Symmetric SO_2 stretch
~1600, ~1490	Medium	Aromatic C=C stretching
~815	Strong	para-Disubstituted C-H out-of-plane bend

The two strong bands for the SO_2 stretching are characteristic of sulfones.[9][10]

Mass Spectrometry

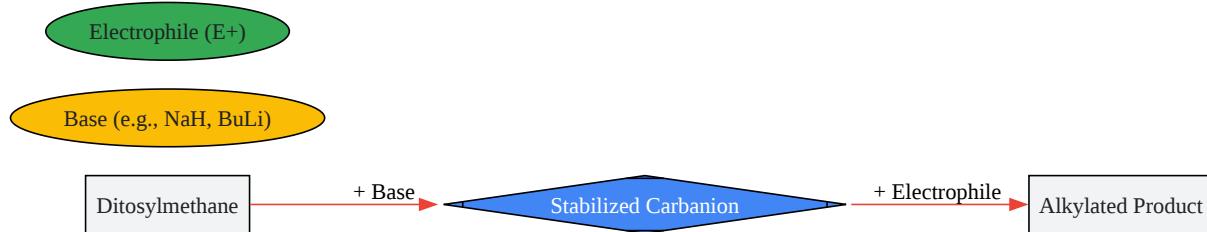
Upon electron ionization, the molecular ion peak (M^+) at $m/z = 324$ is expected. The fragmentation pattern will likely involve the cleavage of the C-S bonds and the loss of the tosyl groups.

m/z	Proposed Fragment Ion
324	$[M]^+$ (Molecular ion)
169	$[M - C_7H_7SO_2]^+$ (Loss of a tosyl radical)
155	$[C_7H_7SO_2]^+$ (Tosyl cation)
91	$[C_7H_7]^+$ (Tropylium ion)

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl or tolyl group.[\[11\]](#)[\[12\]](#)

Chemical Reactions and Applications

The primary chemical reactivity of **ditosylmethane** centers around the acidity of the central methylene protons. Deprotonation with a suitable base, such as an alkoxide or an organolithium reagent, generates a stabilized carbanion. This carbanion is a versatile nucleophile in a variety of organic transformations.



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General reactivity of **ditosylmethane**.

Key Reactions:

- **Alkylation:** The carbanion readily undergoes alkylation with alkyl halides to form a variety of substituted products.
- **Acylation:** Reaction with acyl chlorides or anhydrides yields acylated derivatives.
- **Michael Addition:** The carbanion can act as a Michael donor in conjugate additions to α,β -unsaturated carbonyl compounds.

These reactions make **ditosylmethane** a useful building block in the synthesis of more complex molecules.

Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activity of bis(p-toluenesulfonyl)methane or its direct involvement in signaling pathways. While some sulfonic acid esters have been investigated for potential genotoxic effects, the biological profile of **ditosylmethane** itself remains largely unexplored.^[13] Its utility in drug development is primarily as a synthetic intermediate rather than a pharmacologically active agent.

Conclusion

Ditosylmethane is a valuable and versatile reagent in organic synthesis, primarily due to the enhanced acidity of its methylene protons. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and outlined its expected spectral characteristics. While its direct biological applications are not yet well-defined, its role as a synthetic precursor highlights its importance for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its properties and potential applications is warranted.

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